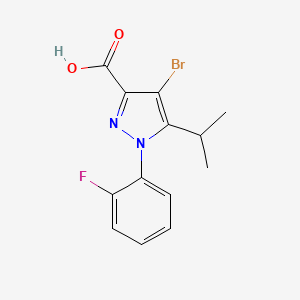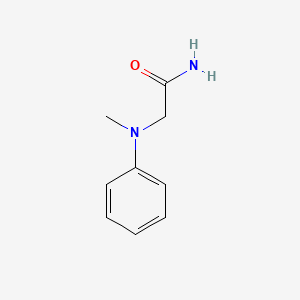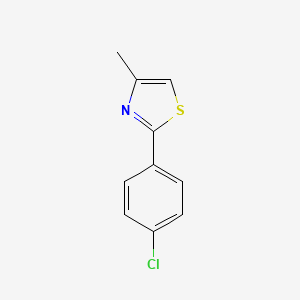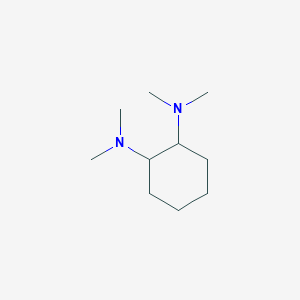
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, also known as 4-bromo-2-fluorophenylpyrazole-3-carboxylic acid, is a compound of bromine, fluorine, and pyrazole with a carboxylic acid group. This compound is a versatile building block for a variety of organic molecules, and its unique properties make it a valuable tool for research and development in the fields of organic chemistry and synthetic biology.
Aplicaciones Científicas De Investigación
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic molecules, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of drugs, such as the anti-inflammatory drug naproxen. In addition, it can be used as a catalyst in a variety of organic reactions, such as the synthesis of amino acids.
Mecanismo De Acción
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is an electrophilic reagent, meaning that it can react with nucleophiles such as amines and alcohols. In the presence of a base, the compound can form a carboxylic acid, which can then react with nucleophiles to form a variety of organic molecules.
Biochemical and Physiological Effects
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has not been studied extensively for its biochemical and physiological effects. However, due to its ability to form carboxylic acids, it has the potential to interact with a variety of biological molecules, such as enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in lab experiments include its versatility, low cost, and ease of use. It is also a relatively stable compound, making it suitable for long-term storage. However, it is important to note that this compound is toxic and should be handled with caution.
Direcciones Futuras
The future of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is promising. Its versatility and low cost make it a valuable tool for organic synthesis and drug discovery. Further research is needed to explore its potential applications in the fields of medicinal chemistry, agrochemicals, and materials science. Additionally, further studies are needed to understand its biochemical and physiological effects, as well as its potential toxicity. Finally, the development of new synthetic methods for its preparation would be beneficial.
Métodos De Síntesis
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is synthesized through a multi-step process. The first step involves the reaction of 1-bromo-2-fluorobenzene with propan-2-ylmagnesium bromide in the presence of a base such as sodium hydride. This reaction results in the formation of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)pyrazole, which is then reacted with ethyl chloroformate to yield 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.
Propiedades
IUPAC Name |
4-bromo-1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c1-7(2)12-10(14)11(13(18)19)16-17(12)9-6-4-3-5-8(9)15/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEKSRVSGOGFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1C2=CC=CC=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)



![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)


![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)
